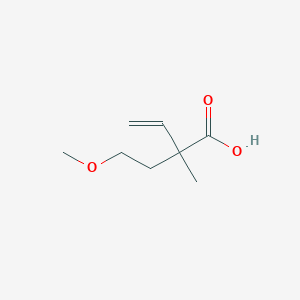
2-(2-甲氧基乙基)-2-甲基丁-3-烯酸
描述
“2-(2-Methoxyethoxy)acetic Acid” is a urinary metabolite of Diglyme that is a reproductive toxin. It can be used as a biomarker of exposure for jet fuel JP-8 workers . It is a colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular formula of “2-(2-Methoxyethoxy)acetic acid” is CH3OCH2CH2OCH2CO2H . Its molecular weight is 134.13 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methoxyethoxy)acetic acid” are as follows: it is a colorless to pale yellow liquid. Its refractive index is 1.436 (lit.), boiling point is 245-250 °C (lit.), and density is 1.18 g/mL at 25 °C (lit.) .
科学研究应用
从药用植物中分离和分析
已经在药用植物中鉴定出2-(2-甲氧基乙基)-2-甲基丁-3-烯酸及其衍生物,表明它们在传统医学系统中的潜在重要性。例如,与2-(2-甲氧基乙基)-2-甲基丁-3-烯酸结构相关的类黄酮化合物已从北卡恩朱人使用的药用植物Dodonaea polyandra的叶子和茎中分离出来。这些分离出的化合物是传统药用实践的一部分,已显示出抗炎活性(Simpson et al., 2011)。
天然化合物的分离和生物活性
该化合物及其相关结构已从各种自然来源中提取,如红树林真菌,表明其在生态上的广泛存在和潜在生物活性。一项研究报告了从红树林真菌中分离出与2-(2-甲氧基乙基)-2-甲基丁-3-烯酸密切相关的异戊基苯醚。该化合物表现出显著的抗菌、抗真菌活性,并对hepG2细胞系具有细胞毒性,突显了其在药理学研究中的潜力(Shao et al., 2007)。
合成化学和药物中间体合成
已合成并研究了与2-(2-甲氧基乙基)-2-甲基丁-3-烯酸相关的化合物,以探讨它们作为药物合成中间体的潜力。例如,对与其结构相关的化合物进行了对映选择性氢化,用于合成Aliskiren,一种具有重要药理学意义的肾素抑制剂(Andrushko et al., 2008)。
酶动力学研究
该化合物已在酶动力学研究中使用,特别是在酶动力学分辨率基于酯化的背景下。这表明其在理解酶-底物相互作用和开发用于生产光学活性化合物的酶法方法中的作用,这在制药合成中至关重要(Ostaszewski, 2017)。
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
2-(2-Methoxyethyl)-2-methylbut-3-enoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetyl-CoA synthetase 2 (ACSS2), which catalyzes the conversion of acetate to acetyl-CoA . This interaction is crucial for the regulation of acetylation processes, including histone and transcription factor acetylation, which are vital for gene expression and cellular metabolism.
Cellular Effects
2-(2-Methoxyethyl)-2-methylbut-3-enoic acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the oxidative burst in plant cells by interacting with NADPH oxidase, leading to the production of reactive oxygen species (ROS) as part of the plant’s defense response . This interaction highlights its role in cellular signaling and defense mechanisms.
Molecular Mechanism
The molecular mechanism of 2-(2-Methoxyethyl)-2-methylbut-3-enoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with RNA molecules through complementary base pairing, which can modulate protein production by affecting RNA stability and translation . This mechanism is essential for understanding its potential therapeutic applications in regulating gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methoxyethyl)-2-methylbut-3-enoic acid change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s interaction with enzymes like acetyl-CoA synthetase 2 (ACSS2) can lead to changes in acetylation processes over time, affecting gene expression and cellular metabolism
Dosage Effects in Animal Models
The effects of 2-(2-Methoxyethyl)-2-methylbut-3-enoic acid vary with different dosages in animal models. Research has shown that higher doses can lead to toxic or adverse effects, while lower doses may have therapeutic benefits. For example, studies on antisense oligonucleotides containing 2-(2-Methoxyethyl) modifications have demonstrated dose-dependent effects on gene expression and protein production in animal models . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
2-(2-Methoxyethyl)-2-methylbut-3-enoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to participate in the biosynthesis of acetyl-CoA, a key intermediate in the tricarboxylic acid cycle and oxidative phosphorylation . This involvement in metabolic pathways highlights its potential role in energy metabolism and cellular function.
Transport and Distribution
The transport and distribution of 2-(2-Methoxyethyl)-2-methylbut-3-enoic acid within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the 2-methoxyethyl group improves the cellular uptake of the compound, facilitating its distribution within cells . This property is crucial for understanding its bioavailability and potential therapeutic applications.
Subcellular Localization
2-(2-Methoxyethyl)-2-methylbut-3-enoic acid exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the mitochondria, where it participates in the biosynthesis of acetyl-CoA . This localization is essential for its role in energy metabolism and regulation of acetylation processes. Additionally, its interaction with NADPH oxidase on the plasma membrane highlights its involvement in cellular signaling and defense mechanisms .
属性
IUPAC Name |
2-(2-methoxyethyl)-2-methylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-8(2,7(9)10)5-6-11-3/h4H,1,5-6H2,2-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVXDUBYZGLKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


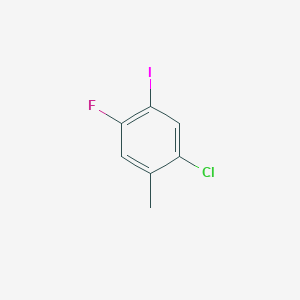
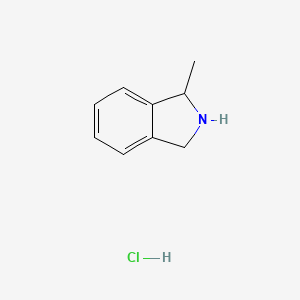
![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)

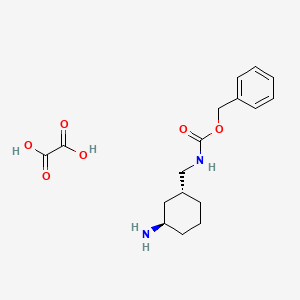
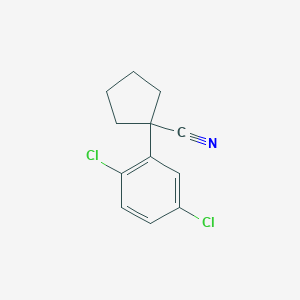
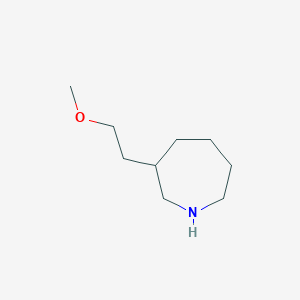
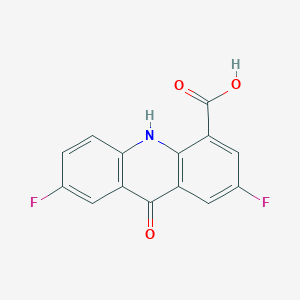
![Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate](/img/structure/B1471110.png)
![1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1471112.png)
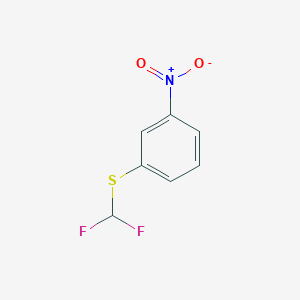
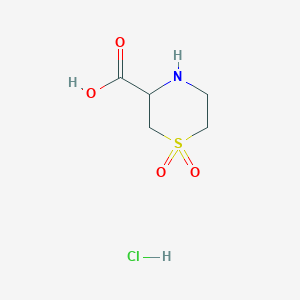

![[(5-Chloro-1-methyl-1H-benzimidazol-2-yl)methyl]amine hydrochloride](/img/structure/B1471118.png)
